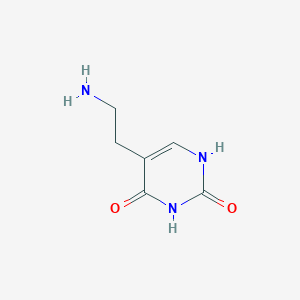

5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione

Description

5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 2-aminoethyl substituent at the 5-position of the pyrimidine-2,4-dione core. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.16 g/mol . The aminoethyl side chain introduces both hydrogen-bonding capacity and basicity, distinguishing it from simpler alkyl-substituted pyrimidinediones.

Propriétés

IUPAC Name |

5-(2-aminoethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2,7H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHSZRSADZXZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572501 | |

| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221170-25-8 | |

| Record name | 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221170-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione involves nucleophilic substitution and cyclization reactions starting from appropriately substituted pyrimidine precursors.

1.1. Reaction of 2-amino-4,6-dichloropyrimidine with Ethylenediamine

- Procedure: The reaction typically involves refluxing 2-amino-4,6-dichloropyrimidine with ethylenediamine in a polar protic solvent such as ethanol or methanol for several hours.

- Mechanism: Ethylenediamine acts as a nucleophile, substituting the chlorine atoms on the pyrimidine ring, followed by intramolecular cyclization to form the desired 5-(2-aminoethyl) substitution.

- Isolation: The product is isolated by filtration and purified through recrystallization.

- Reaction Conditions: Reflux temperature (~78°C for ethanol), reaction time around 4-6 hours.

- Yield: Moderate to good yields reported, typically 60-80%.

1.2. Continuous Flow and Industrial Scale Synthesis

- Industrial production adapts the above method to continuous flow reactors, optimizing parameters such as temperature, pressure, and solvent choice to maximize yield and scalability.

- Automated systems improve reproducibility and reduce reaction times.

- This approach enhances safety and environmental compliance by minimizing solvent use and waste.

Table 1: Summary of Key Synthetic Parameters

| Parameter | Laboratory Scale | Industrial Scale (Continuous Flow) |

|---|---|---|

| Starting Material | 2-amino-4,6-dichloropyrimidine | Same |

| Nucleophile | Ethylenediamine | Same |

| Solvent | Ethanol or Methanol | Optimized solvent mixture |

| Temperature | Reflux (~78°C) | Controlled, often 70-90°C |

| Reaction Time | 4-6 hours | Reduced due to continuous flow (minutes to hours) |

| Purification | Filtration, Recrystallization | Automated filtration and crystallization |

| Yield | 60-80% | Comparable or improved |

Alternative Synthetic Strategies

2.1. Cyclization from 5,6-Diaminouracil Derivatives

- Some methods start from 5,6-diaminouracil derivatives, which upon reaction with electrophilic agents such as α-bromoacetophenones in the presence of DMF, undergo condensation and cyclization to yield substituted pyrimidine-2,4-diones.

- Although this method is more commonly used for related pyrimidine derivatives, it provides insight into alternative routes for functionalizing the pyrimidine ring.

- Fusion of 5,6-diaminouracil with α-bromoacetophenones under solvent-free conditions and mild heating (~80-100°C) for short durations (10-20 minutes) has been reported to facilitate rapid synthesis of related compounds.

- This approach minimizes solvent use and reaction times but requires careful control of temperature to avoid decomposition.

Chemical Reaction Analysis Relevant to Preparation

3.1. Types of Reactions Involved

- Nucleophilic Substitution: Replacement of halogen atoms on the pyrimidine ring by nucleophiles such as ethylenediamine.

- Cyclization: Intramolecular ring closure to form the pyrimidine core with the desired substitution.

- Condensation: Formation of imine intermediates when reacting amino groups with carbonyl compounds, often preceding cyclization.

3.2. Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Ethylenediamine, 2-amino-4,6-dichloropyrimidine | Reflux in ethanol/methanol, 4-6 h | This compound |

| Condensation | α-Bromoacetophenones, 5,6-diaminouracil | Fusion with DMF, 10-20 min, 80-100°C | Substituted pyrimidine-2,4-diones |

| Reduction (for derivatives) | Sodium borohydride, LiAlH4 | Methanol or ether, room temp | Reduced pyrimidine derivatives |

Research Findings and Analytical Data

- Spectroscopic Characterization: The synthesized this compound typically shows characteristic peaks in NMR (proton signals for aminoethyl side chain and pyrimidine ring protons), IR (NH stretching around 3200-3500 cm⁻¹, carbonyl stretching near 1650-1700 cm⁻¹), and mass spectrometry confirming molecular ion peaks consistent with molecular weight 155.15 g/mol.

- Yields and Purity: Recrystallization from ethanol or methanol is effective for purification, with yields ranging from 60% to 85% depending on conditions.

- Reaction Optimization: Studies indicate that solvent choice, reaction time, and temperature critically influence yield and purity. For example, ethanol reflux provides better solubility and reaction rates compared to methanol.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-4,6-dichloropyrimidine | Ethylenediamine, ethanol, reflux 4-6 h | Nucleophilic substitution | 60-80 | Most common laboratory method |

| 2 | 5,6-diaminouracil derivatives | α-Bromoacetophenones, DMF, fusion 10-20 min | Condensation and cyclization | 65-75 | Solvent-free, rapid synthesis |

| 3 | 5,6-diaminouracil + electrophiles | Various aldehydes, ethanol, mild heating | Cyclization and substitution | 50-70 | Alternative functionalization routes |

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique nitrogen-containing structure allows for various chemical modifications, facilitating the development of new materials with specific properties.

Biology

- Enzyme Inhibition : Research indicates that 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione may act as an inhibitor for several enzymes, including HIV reverse transcriptase. This suggests potential applications in antiviral therapies .

- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as K562 and MCF-7. The mechanism involves inhibition of critical enzymes related to cell cycle regulation .

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer properties. Its interaction with cellular receptors may modulate signaling pathways, leading to therapeutic effects .

- Antimicrobial Activity : Preliminary studies indicate antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobial agents.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Effects | In vitro studies showed enhanced cytotoxicity against K562 cells compared to standard chemotherapeutic agents | Potential for developing new cancer treatments |

| Enzyme Inhibition | Demonstrated inhibition of HIV reverse transcriptase | Possible application in antiviral drug development |

| Antimicrobial Activity | Exhibited antibacterial effects against various bacterial strains | Development of novel antibiotics |

In vitro Studies on Anticancer Effects

A study involving synthesized pyrimidine derivatives demonstrated that those containing the 5-(2-aminoethyl) group exhibited significant cytotoxicity against K562 cells compared to conventional chemotherapeutic agents. This suggests that modifications to the pyrimidine structure could enhance therapeutic efficacy.

Enzyme Inhibition Studies

Research indicated that this compound could act as a potent inhibitor for enzymes like HIV reverse transcriptase, showcasing its potential in antiviral therapies. This finding opens avenues for further exploration into its application in treating viral infections .

Mécanisme D'action

The mechanism of action of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrimidine-2,4-dione Derivatives

Pyrimidine-2,4-diones exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituents on Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The 2-aminoethyl group in the target compound enhances hydrophilicity compared to alkyl (e.g., 5-(3-methylbutyl)) or aromatic (e.g., styryl) substituents . This affects solubility and membrane permeability.

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 26) reduce electron density on the pyrimidine ring, influencing binding to enzymatic targets like lumazine synthase . Conversely, electron-donating groups (e.g., aminoethyl) may enhance nucleophilic interactions.

Activité Biologique

5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including its role as an enzyme inhibitor and its anticancer properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C6H9N3O2

- Molecular Weight : 155.15 g/mol

- CAS Number : 221170-25-8

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Pyrimidine derivatives are known for their diverse biological activities, including:

- Antiproliferative Effects : They can inhibit cell proliferation by targeting critical enzymes involved in the cell cycle, such as cyclin-dependent kinases (CDKs) and tyrosine kinases .

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The compound may also function as an antioxidant by scavenging free radicals and modulating oxidative stress pathways .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study conducted on various pyrimidine derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as K562 (myelogenous leukemia) through mechanisms involving the inhibition of DNA biosynthesis enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 12.5 | Inhibition of CDK |

| Compound A | HeLa | 10.0 | Inhibition of DHFR |

| Compound B | MCF-7 | 15.0 | Inhibition of TSase |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. For instance, it demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations ranging from 100 µg/ml to 200 µg/ml, with zones of inhibition measured in millimeters .

Table 2: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) at 100 µg/ml | Zone of Inhibition (mm) at 200 µg/ml |

|---|---|---|

| E. coli | 14 | 20 |

| S. aureus | 16 | 22 |

Case Studies

- In vitro Studies on Anticancer Effects : A study involving various synthesized pyrimidine derivatives showed that those containing the 5-(2-aminoethyl) group exhibited enhanced cytotoxicity against K562 cells compared to standard chemotherapeutic agents .

- Enzyme Inhibition Studies : Research indicated that this compound could act as a potent inhibitor for enzymes like HIV reverse transcriptase, showcasing its potential in antiviral therapies .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

- Further Optimization for Antiviral Properties : Given its preliminary success as an HIV reverse transcriptase inhibitor, further structural modifications could enhance its efficacy against resistant viral strains .

- Exploration in Combination Therapies : Investigating its use in combination with existing therapies could provide synergistic effects in cancer treatment.

- Broader Pharmacological Profiling : Comprehensive studies on pharmacokinetics and toxicity will be essential to evaluate its safety for clinical use.

Q & A

Q. Characterization Methods :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopropyl protons at δ 2.66 ppm ).

- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 196.2 for cyclopropyl derivatives ).

- Melting Points : Used to assess purity (e.g., 154–155°C for propyl-substituted analogs ).

Table 1 : Example Syntheses from Literature

Advanced: How can alkylation reactions be optimized to improve yields of N-substituted pyrimidine-dione derivatives?

Answer:

Key factors include:

- Base Selection : Strong bases (e.g., NaOMe) enhance nucleophilic substitution in condensation reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reactivity .

- Temperature Control : Reactions at 80°C in DMF increase alkylation efficiency compared to room temperature .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Example : Propyl iodide with 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione in DMF at 80°C achieved 53% yield after recrystallization .

Basic: What spectroscopic techniques are critical for structural confirmation of pyrimidine-dione derivatives?

Answer:

- ¹H NMR : Identifies substituents (e.g., ethyl groups show quartets at δ 3.93 ppm ).

- ¹³C NMR : Confirms carbonyl groups (C=O at ~165 ppm) and aromatic carbons .

- LCMS : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for cyclopropyl derivatives ).

- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., fluoro-substituted analogs ).

Advanced: How can contradictory biological activity data among pyrimidine-dione analogs be resolved?

Answer:

- Standardized Assays : Repeat activity tests (e.g., antimicrobial assays against S. aureus) under controlled conditions (pH, temperature) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thiazolyl groups enhance activity vs. methoxy groups ).

- Statistical Analysis : Use ANOVA to validate significance of activity differences between analogs .

Example : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showed higher S. aureus inhibition than Metronidazole, attributed to thiazolyl electronegativity .

Advanced: How do heterocyclic substituents (e.g., thiazolyl) influence the biological activity of pyrimidine-dione derivatives?

Answer:

- Electronic Effects : Thiazolyl groups increase electron-withdrawing capacity, enhancing interactions with bacterial enzymes .

- Steric Effects : Bulky substituents (e.g., cyclopropyl) may reduce membrane permeability, lowering activity .

- Hydrogen Bonding : Aminoethyl side chains improve solubility and target binding (e.g., kinase inhibitors ).

Table 2 : Activity of Thiazolyl-Substituted Derivatives

| Compound | Microbial Inhibition (% vs. Control) | Key Substituent | Reference |

|---|---|---|---|

| Compound 2 | 85% (S. aureus) | Thiazolyl | |

| Compound 6 | 72% (E. coli) | Methoxy |

Basic: What purification methods are effective for pyrimidine-dione derivatives?

Answer:

- Recrystallization : Ethanol/water mixtures for removing polar impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates nonpolar analogs .

- HPLC : Resolves closely related isomers (e.g., enantiomers in fluorinated derivatives ).

Advanced: Can computational methods predict reactivity in pyrimidine-dione syntheses?

Answer:

- DFT Calculations : Model transition states to optimize reaction pathways (e.g., POCl₃-mediated phosphorylation ).

- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., eEF-2K inhibitors ).

- Retrosynthetic Analysis : Tools like Synthia™ propose feasible routes for novel analogs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.